molecular formula C6H5NO2S2 B2419943 5-Methanesulfonylthiophene-2-carbonitrile CAS No. 859794-80-2

5-Methanesulfonylthiophene-2-carbonitrile

Cat. No.: B2419943
CAS No.: 859794-80-2
M. Wt: 187.23
InChI Key: AKVGEYXEAOPJEO-UHFFFAOYSA-N
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Description

5-Methanesulfonylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 g/mol . It is a thiophene derivative, characterized by the presence of a methanesulfonyl group and a carbonitrile group attached to the thiophene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

One common method includes the reaction of thiophene-2-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methanesulfonylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methanesulfonylthiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methanesulfonylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The carbonitrile group can also interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

5-Methanesulfonylthiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:

    Thiophene-2-carbonitrile: Lacks the methanesulfonyl group, resulting in different chemical and biological properties.

    5-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a methanesulfonyl group, leading to variations in reactivity and applications.

    5-Bromothiophene-2-carbonitrile:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-methylsulfonylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVGEYXEAOPJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859794-80-2
Record name 5-methanesulfonylthiophene-2-carbonitrile
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